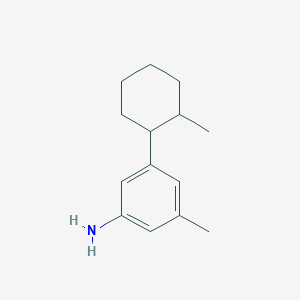

3-Methyl-5-(2-methylcyclohexyl)aniline

Description

3-Methyl-5-(2-methylcyclohexyl)aniline is a substituted aniline derivative featuring a methyl group at the 3-position of the aromatic ring and a 2-methylcyclohexyl substituent at the 5-position. This compound belongs to the class of aromatic amines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The cyclohexyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-methyl-5-(2-methylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h7-9,11,14H,3-6,15H2,1-2H3 |

InChI Key |

MLXDJGUJVNJHSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2=CC(=CC(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of the corresponding aromatic compound followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of 3-Methyl-5-(2-methylcyclohexyl)aniline often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and sulfuric acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

3-Methyl-5-(2-methylcyclohexyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: The 2-methylcyclohexyl group in the target compound introduces greater steric hindrance compared to the 4-methylcyclohexyl isomer. This may reduce reactivity in electrophilic substitution reactions but enhance binding selectivity in biological targets . The trifluoromethyl group in 2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline significantly increases electronegativity and metabolic stability, making it more suited for pharmaceutical applications than the cyclohexyl-substituted analogs .

Solubility and Stability :

- Both 2-methyl- and 4-methylcyclohexyl derivatives exhibit low water solubility due to their hydrophobic substituents. However, the trifluoromethyl analog shows improved solubility in polar aprotic solvents like DMSO, enhancing its utility in drug formulation .

Synthetic Accessibility :

- Cyclohexyl-substituted anilines are typically synthesized via catalytic hydrogenation of corresponding aromatic precursors or through Suzuki-Miyaura coupling, as indicated by methods for related compounds . In contrast, trifluoromethyl-substituted anilines often require specialized fluorination techniques .

Research Implications and Limitations

While 3-Methyl-5-(2-methylcyclohexyl)aniline shares structural motifs with pharmacologically active compounds, its specific applications remain underexplored in the provided sources. Further studies are needed to:

- Characterize its physicochemical properties (e.g., logP, pKa).

- Evaluate biological activity against targets such as kinases or GPCRs, as seen in related aniline derivatives .

The absence of direct experimental data for the target compound highlights a gap in the literature, necessitating validation through targeted synthesis and testing.

Biological Activity

3-Methyl-5-(2-methylcyclohexyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Methyl-5-(2-methylcyclohexyl)aniline is . The compound features a methyl group and a 2-methylcyclohexyl substituent attached to an aniline structure, which contributes to its unique chemical properties and biological interactions.

The biological activity of 3-Methyl-5-(2-methylcyclohexyl)aniline is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may modulate specific signaling pathways and metabolic processes within cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential roles in:

- Enzyme Inhibition : The compound may act as a nucleophile, influencing enzymatic reactions.

- Receptor Modulation : It could interact with cellular receptors, affecting physiological responses.

Antimicrobial Properties

Studies have explored the antimicrobial potential of 3-Methyl-5-(2-methylcyclohexyl)aniline. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Preliminary assays have demonstrated the ability of 3-Methyl-5-(2-methylcyclohexyl)aniline to inhibit cancer cell proliferation in vitro. Further studies are necessary to elucidate its mechanism of action and efficacy in vivo.

Case Studies

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of various aniline derivatives found that 3-Methyl-5-(2-methylcyclohexyl)aniline displayed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development.

- Cell Proliferation Assays : In vitro tests on cancer cell lines revealed that treatment with 3-Methyl-5-(2-methylcyclohexyl)aniline resulted in reduced cell viability. The compound was tested at varying concentrations, demonstrating a dose-dependent response in inhibiting cell growth.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values indicate strong potential. |

| Anticancer Activity | Reduced viability in cancer cell lines; further investigation required for clinical relevance. |

Applications

The potential applications of 3-Methyl-5-(2-methylcyclohexyl)aniline are diverse:

- Pharmaceutical Development : Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Chemical Synthesis : Its unique structure makes it a valuable intermediate in synthesizing other organic compounds, including dyes and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.